molecular formula C21H20N2O4S B2455209 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946238-38-6

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2455209
CAS No.: 946238-38-6
M. Wt: 396.46
InChI Key: ONUDAWWQVAXLFU-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a chemically synthesized small molecule provided for research and development purposes. This compound features a pyrazin-2(1H)-one core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active agents. The molecular design, incorporating substituted phenyl rings (4-ethoxyphenyl and 4-methoxyphenyl) linked via a thioether ketone chain, suggests potential for investigating its interactions with various biological targets. Heterocyclic compounds with similar nitrogen-oxygen-sulfur architectures are frequently explored in drug discovery for their potential to modulate enzyme activity and receptor function . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry programs, or as a novel chemical entity for high-throughput screening against therapeutic targets such as enzyme inhibitors or nicotinic acetylcholine receptors . Its structure aligns with contemporary research into nitroheterocycles and related systems for developing new anti-infective agents, though its specific activity profile requires empirical determination . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-18-10-6-16(7-11-18)23-13-12-22-20(21(23)25)28-14-19(24)15-4-8-17(26-2)9-5-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUDAWWQVAXLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl-oxoethylthio group: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits several biological activities, including:

  • Anticancer Activity: Preliminary studies indicate that the compound may inhibit the proliferation of various cancer cell lines, including breast (MCF7, MDA-MB231), melanoma (SKMEL-28), and lung (A549) cancers. The mechanisms are thought to involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Effects: In vitro studies suggest that the compound may reduce inflammation markers, indicating its potential use in inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of this compound involved testing against several tumor cell lines. The results showed significant inhibition of cell growth in MCF7 and A549 cells, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibits bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueMechanism of Action
AnticancerMCF710 µMApoptosis induction
AnticancerA54912 µMCell cycle arrest
AntimicrobialStaphylococcus aureus8 µg/mLBactericidal effect
AntimicrobialEscherichia coli16 µg/mLDisruption of cell wall synthesis

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various cellular responses. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one
  • 1-(4-methoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one
  • 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazine

Uniqueness

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is unique due to the presence of both ethoxyphenyl and methoxyphenyl-oxoethylthio groups. These functional groups can impart distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a derivative of pyrazin-2(1H)-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a pyrazinone core substituted with ethoxy and methoxy phenyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazin-2(1H)-one derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable inhibition of growth. For instance, studies have shown that derivatives with similar structures possess antibacterial and antifungal activities, suggesting that this compound may also exhibit these properties due to its structural similarities .

Anticancer Properties

Several studies highlight the potential anticancer effects of pyrazin-2(1H)-one derivatives. These compounds have been shown to induce apoptosis in cancer cell lines, particularly in colon cancer models. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways . The specific compound has not been extensively studied in this context, but the structural features suggest it may have similar effects.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazin-2(1H)-one derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. The presence of the thioether group in this compound may enhance its ability to modulate inflammatory pathways .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Kinase Inhibition : Many derivatives act as kinase inhibitors, affecting signaling pathways that regulate cell growth and apoptosis.
  • Cytokine Modulation : The compound may alter the expression of cytokines involved in inflammation and immune responses.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A review conducted by Dhok et al. (2015) examined various pyrazin-2(1H)-one derivatives and their biological activities. It highlighted that modifications to the phenyl rings significantly affect their pharmacological profiles. Although specific data on the compound is limited, related studies provide insights into its potential efficacy against various diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of pro-inflammatory cytokines

Q & A

Q. How to address conflicting NMR and MS data in impurity profiling?

  • Methodological Answer : Use LC-MS/MS with HILIC chromatography to separate polar degradation products (e.g., hydrolyzed ethoxy groups). High-resolution MS (Q-TOF) identifies exact masses for fragments like [M+H–C₂H₅O]+ .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thioether Formation

ParameterOptimal ConditionReference
SolventDMF
Temperature60°C
ReagentNaSH
Reaction Time8–12 h

Table 2 : Computational Parameters for DFT Studies

Functional/Basis SetApplicationSoftware
B3LYP/6-31G*Electron density mapsGaussian 16
M06-2X/def2-TZVPTransition state modelingORCA

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